Here are some specific ways 1,1'-Bi-2-naphthol is used in chiral separations:
Another significant application of 1,1'-Bi-2-naphthol in research is its role in asymmetric synthesis. Asymmetric synthesis aims to create molecules with a specific chirality, which is crucial for many drugs and other pharmaceuticals. BINOL can be used as a chiral catalyst or ligand in various reactions, influencing the formation of one enantiomer over the other.
Here are some examples of how 1,1'-Bi-2-naphthol is used in asymmetric synthesis:
1,1'-Bi-2-naphthol, commonly referred to as BINOL, is an organic compound characterized by its unique structure that consists of two naphthalene units connected by a single bond with hydroxyl groups at the 1 and 1' positions. Its molecular formula is C20H14O2, and it has a molecular weight of approximately 286.33 g/mol. The compound appears as a white to light yellow solid, with a melting point ranging from 207 to 212 °C . BINOL is notable for its chirality, existing in two enantiomeric forms: (R)-(+)-BINOL and (S)-(-)-BINOL, which have significant implications in asymmetric synthesis.
BINOL's mechanism of action in asymmetric catalysis relies on its ability to form a chiral coordination complex with a transition metal catalyst. The two enantiomers of BINOL create different binding pockets within the complex, which selectively interact with reactant molecules based on their shape and stereochemistry. This preferential interaction directs the reaction pathway, leading to the formation of a specific enantiomer of the product [].
The synthesis of 1,1'-Bi-2-naphthol typically involves the oxidative coupling of 2-naphthol. This process can yield racemic mixtures which can be resolved into their enantiomers through various methods including chiral chromatography or selective crystallization . Another method involves the use of transition metal catalysts to promote the formation of BINOL from simpler naphthalene derivatives under controlled conditions.
1,1'-Bi-2-naphthol finds extensive applications in organic synthesis and catalysis. Its primary use is as a chiral ligand in asymmetric synthesis, where it helps produce enantiomerically pure compounds essential for pharmaceutical development . Additionally, BINOL is utilized in the production of polymers and materials with specific optical properties due to its chirality.
Interaction studies involving BINOL have explored its behavior in various chemical environments. For example, research has shown that BINOL can interact with proteins and other biomolecules, influencing its racemization rate and potentially affecting biological activity . Furthermore, theoretical investigations using density functional theory have provided insights into the isomerization mechanisms of BINOL under different conditions .
Several compounds share structural similarities with 1,1'-Bi-2-naphthol. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,1'-Binaphthyl | Dihydroxy biphenyl | Lacks hydroxyl groups; non-chiral |
2,2'-Dihydroxy-1,1'-binaphthyl | Hydroxylated derivative | Increased solubility; different reactivity |
1,1'-Biphenyl | Biphenyl | Non-chiral; serves as a baseline for comparison |
Poly(1,1'-bi-2-naphthol)s | Polymerized form | Exhibits different physical properties; potential applications in materials science |
BINOL stands out due to its chirality and role as a chiral ligand, making it indispensable in asymmetric synthesis compared to its non-chiral counterparts.
Acute Toxic;Irritant